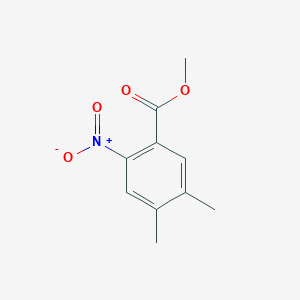
3-(2,3,5-Trimethylphenoxy)azetidine
Descripción general
Descripción
3-(2,3,5-Trimethylphenoxy)azetidine, also known as TPAZ, is a heterocyclic organic compound consisting of nitrogen and carbon atoms arranged in a ring structure. It’s a unique chemical with a molecular weight of 191.27 g/mol .
Molecular Structure Analysis
The molecular formula of this compound is C12H17NO . It’s a heterocyclic compound, meaning it contains a ring structure composed of more than one type of atom, in this case, carbon and nitrogen.Chemical Reactions Analysis
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . A visible-light-mediated intermolecular aza Paternò–Büchi reaction that utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates, has been reported .Aplicaciones Científicas De Investigación
1. Antitumor Agents
3-Phenoxy-1,4-diarylazetidin-2-ones, a series that includes variants of 3-(2,3,5-Trimethylphenoxy)azetidine, have shown potent antiproliferative properties. They have been studied for their effectiveness in combating breast cancer cells and disrupting microtubular structures, leading to apoptosis. These compounds also interact with the colchicine-binding site on β-tubulin, indicating their potential as antitumor agents (Greene et al., 2016).
2. Drug Synthesis and Reactivity
Azetidines like this compound are valued for their role in drug discovery due to their ability to access unique chemical spaces. They are used in catalytic processes and as substrates for the synthesis of functionalized azetidines. Their synthetic chemistry is significant in the context of peptidomimetic and nucleic acid chemistry (Mehra et al., 2017).
3. Synthesis of Polyhydroxylated Iminosugars
Polyhydroxylated azetidine iminosugars derived from azetidine, such as this compound, have been synthesized for their potential inhibitory activity against various enzymes, including amyloglucosidase. This application is particularly relevant in the context of enzyme inhibition and potential therapeutic applications (Lawande et al., 2015).
4. Antitumor Properties
Thiourea compounds bearing 3-(4-methoxyphenyl)azetidine moiety have been investigated for their antitumor properties. These compounds have shown significant potency against various human cancer cell lines, highlighting the relevance of azetidine derivatives like this compound in cancer research (Parmar et al., 2021).
5. Novel Antimalarial Inhibitors
Research into azetidines has led to the discovery of novel antimalarial agents. Bicyclic azetidines have been identified as inhibitors of phenylalanyl-tRNA synthetase, a new target in antimalarial research. These compounds have been shown to be effective across various stages of the malaria parasite's lifecycle, demonstrating the versatility of azetidine-based compounds in medicinal chemistry (Kato et al., 2016).
Propiedades
IUPAC Name |
3-(2,3,5-trimethylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-4-9(2)10(3)12(5-8)14-11-6-13-7-11/h4-5,11,13H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAPESQYMFEQMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2CNC2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801294800 | |
| Record name | 3-(2,3,5-Trimethylphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801294800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220028-56-7 | |
| Record name | 3-(2,3,5-Trimethylphenoxy)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,3,5-Trimethylphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801294800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propenenitrile](/img/structure/B1394976.png)













